
1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic stimulant drug that belongs to the piperidine class. This compound is closely related to methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. While 4F-MPH has not been approved for medical use, it has gained popularity as a recreational drug due to its stimulant effects.
Mecanismo De Acción
The exact mechanism of action of 4F-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
4F-MPH has been shown to have similar effects to methylphenidate, including increased alertness, enhanced cognitive function, and increased motivation. However, it has also been shown to have a higher potency and longer duration of action than methylphenidate. Additionally, 4F-MPH has been shown to have a higher potential for abuse and addiction compared to other stimulant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4F-MPH in lab experiments include its potency and long duration of action, which make it a useful tool for studying the effects of dopamine reuptake inhibition. However, its potential for abuse and addiction make it a risky compound to work with, and caution must be taken when handling and using it in experiments.
Direcciones Futuras
There are several potential future directions for research involving 4F-MPH. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, more studies are needed to investigate its potential for abuse and addiction, and to develop strategies for minimizing these risks.
Métodos De Síntesis
The synthesis of 4F-MPH involves the reaction of 4-fluorobenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
4F-MPH has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, similar to methylphenidate. This mechanism of action results in increased levels of dopamine in the brain, leading to enhanced cognitive function and increased motivation.
Propiedades
Nombre del producto |
1-(4-Fluorobenzoyl)-4-(3-fluorobenzyl)piperazine |
|---|---|
Fórmula molecular |
C18H18F2N2O |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18F2N2O/c19-16-6-4-15(5-7-16)18(23)22-10-8-21(9-11-22)13-14-2-1-3-17(20)12-14/h1-7,12H,8-11,13H2 |
Clave InChI |
QYVZRULWJUABGJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)
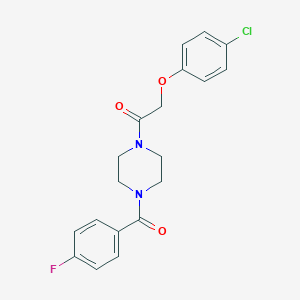
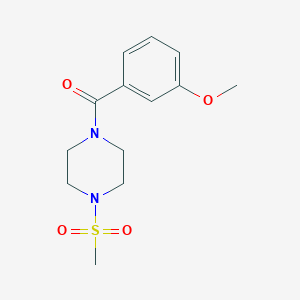
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
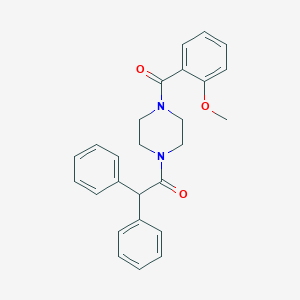
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

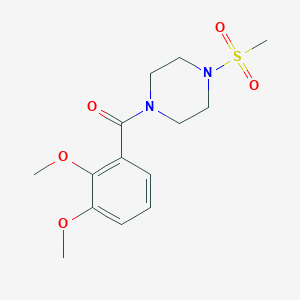
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
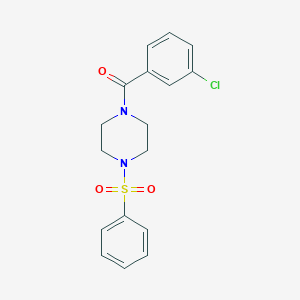
![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)